molecular formula C10H8O4 B12948647 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo-

Cat. No.: B12948647
M. Wt: 192.17 g/mol
InChI Key: CQDJYEZJXAMMCG-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . Another method includes the reaction of phenol with ethyl acetoacetate under acidic conditions, leading to the formation of the benzopyran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-3-oxo- is unique due to its specific carboxylic acid and keto functional groups, which contribute to its distinct chemical reactivity and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-oxo-1,4-dihydroisochromene-6-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-9-4-8-3-6(10(12)13)1-2-7(8)5-14-9/h1-3H,4-5H2,(H,12,13)

InChI Key

CQDJYEZJXAMMCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(COC1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

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